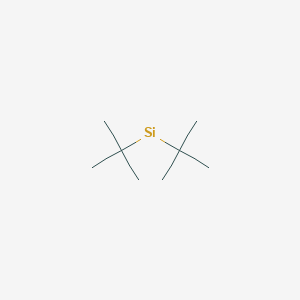

Di-tert-butylsilane

描述

Significance of Sterically Hindered Organosilanes in Chemical Research

Sterically hindered organosilanes, such as di-tert-butylsilane, play a crucial role in modern chemical research. The large steric bulk of the substituents attached to the silicon atom, in this case, the tert-butyl groups, governs the accessibility of the silicon center to other reagents. This steric shielding has several important consequences that chemists can exploit.

Firstly, the steric hindrance enhances the stability of the organosilane and its derivatives. For instance, the bulky groups can prevent self-condensation reactions, which are common for less hindered silanols. This stability makes them reliable reagents in complex multi-step syntheses.

Secondly, the steric bulk dictates the selectivity of reactions involving the silicon atom. Nucleophilic attack or other reactions at the silicon center are often directed to the least hindered position, allowing for a high degree of regioselectivity and stereoselectivity. scbt.com This control is paramount in the synthesis of chiral molecules and complex natural products. Enantioenriched organosilanes are valuable chiral molecules in materials science and organic synthesis, and the development of methods for their synthesis, such as the nickel-catalyzed reductive cross-electrophile coupling of vinyl chlorosilanes with sterically hindered chiral biaryl electrophiles, highlights the importance of controlling stereochemistry around the silicon atom. rsc.org

The steric hindrance also modulates the reactivity of the Si-H bonds. While these bonds are typically reactive, the bulky substituents can temper this reactivity, allowing for more controlled and selective hydrosilylation reactions. This controlled reactivity is essential for applications such as the development of catalysts and for surface modification, where a specific and controlled reaction is desired. chemimpex.com

Historical Context of this compound in Chemical Synthesis

The exploration of sterically hindered organosilanes, including this compound, has been a subject of interest for several decades. Early research focused on the synthesis and characterization of these bulky molecules to understand the impact of steric crowding on their properties and reactivity.

One of the convenient methods developed for the synthesis of this compound involves the reaction of dichlorosilane (B8785471) with tert-butyllithium (B1211817). researchgate.net An alternative approach described in the patent literature involves the reaction of dichlorosilane with a Grignard reagent, specifically a tert-butylmagnesium halide, in the presence of a copper compound. google.com This method was highlighted as being industrially advantageous due to the use of a safe and inexpensive Grignard reagent. google.com

Further research has established various synthetic routes to this compound and its derivatives. For example, di-tert-butyldichlorosilane (B93958) can be prepared by the chlorination of this compound. researchgate.net The synthesis and properties of this compound were discussed in a 1979 publication in the Journal of the American Chemical Society, which investigated a series of hindered organosilicon compounds. acs.org This work contributed to the fundamental understanding of the spectral properties and the effects of steric crowding in these molecules. researchgate.net

Overview of Key Research Areas Pertaining to this compound

The unique properties of this compound have led to its application in a diverse range of research areas. Its role as a versatile building block and reagent continues to be explored in both academic and industrial research.

A significant area of application is in polymer chemistry , where this compound serves as a precursor for the synthesis of silicon-containing polymers. chemimpex.com These polymers often exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications. chemimpex.com The compound is also used in the production of silicone-based materials and coatings.

In organic synthesis , this compound and its derivatives are widely used as protecting groups for alcohols and other functional groups. chemimpex.com The di-tert-butylsilyl group can be introduced to protect a hydroxyl group, and its steric bulk allows for selective reactions at other positions of the molecule.

Another key research area is catalysis . This compound is employed in the development of novel catalytic systems. For instance, it is used in dehydrogenative coupling reactions with aniline (B41778) in the presence of a gold catalyst to synthesize 1,1-di-tert-butyl-N-phenylsilanamine. chemicalbook.com It also participates in the dehydrocoupling of alcohols, such as benzyl (B1604629) alcohol, using a simple sodium hydroxide (B78521) catalyst. chemicalbook.com Furthermore, it is used in the silylation of C(sp)-H bonds, for example, in the reaction with 2-propyn-1-ylcyclohexane catalyzed by an alkali metal hydroxide. chemicalbook.com

In materials science , this compound is utilized for surface modification to impart hydrophobicity and improve chemical resistance to various materials. chemimpex.com It has also been investigated as a precursor for the n-type doping of gallium arsenide (GaAs)-based material systems grown by metalorganic vapor phase epitaxy (MOVPE), which is crucial for the fabrication of electronic and optoelectronic devices. ereztech.com

Recent research has also explored the use of this compound in the synthesis of building blocks for medical applications, such as positron emission tomography (PET) imaging . tudublin.ie Its derivatives are used to create silicon-based structures that can be radiolabeled for use in diagnostic imaging. tudublin.ie

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 30736-07-3 | chemimpex.com |

| Molecular Formula | C8H20Si | chemimpex.comcymitquimica.com |

| Molecular Weight | 144.33 g/mol | chemimpex.com |

| Appearance | Colorless clear liquid | chemimpex.com |

| Melting Point | -38 °C | chemimpex.com |

| Boiling Point | 129-130 °C | chemicalbook.com |

| Density | 0.729 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.42 | chemimpex.com |

Table 2: Selected Research Applications of this compound

| Research Area | Specific Application | Resulting Product/Effect | Reference(s) |

| Catalysis | Dehydrogenative coupling with aniline | 1,1-di-tert-butyl-N-phenylsilanamine | chemicalbook.com |

| Catalysis | Dehydrocoupling of benzyl alcohol | Benzyloxy this compound | chemicalbook.com |

| Catalysis | Silylation of 2-propyn-1-ylcyclohexane | Di-tert-butyl(3-cyclohexylprop-1-yn-1-yl)silane | chemicalbook.com |

| Materials Science | n-doping of GaAs-based materials | n-type doped semiconductor layers | ereztech.com |

| Polymer Science | Precursor for silicone polymers | Polymers with enhanced thermal stability | chemimpex.com |

| Organic Synthesis | Protecting group for alcohols | Silyl (B83357) ethers | chemimpex.com |

| Medical Imaging | Synthesis of PET imaging agents | Silicon-based building blocks for radiolabeling | tudublin.ie |

Structure

2D Structure

属性

分子式 |

C8H18Si |

|---|---|

分子量 |

142.31 g/mol |

InChI |

InChI=1S/C8H18Si/c1-7(2,3)9-8(4,5)6/h1-6H3 |

InChI 键 |

JTGAUXSVQKWNHO-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)[Si]C(C)(C)C |

同义词 |

di-tert-butylsilylene |

产品来源 |

United States |

Reactivity and Mechanistic Studies of Di Tert Butylsilane

Role as a Reducing Agent in Organic Synthesis

The presence of silicon-hydrogen bonds in di-tert-butylsilane allows it to act as a source of hydride, facilitating the reduction of various functional groups. guidechem.comcymitquimica.com The metallic character of silicon and its lower electronegativity compared to hydrogen result in a polarized Si-H bond, rendering the hydrogen atom hydridic. cymitquimica.comgelest.com This inherent property makes it a milder reducing agent compared to traditional metal-based hydrides like those of aluminum and boron. cymitquimica.com

Hydride Transfer Mechanisms in Reductions

The reduction of substrates using this compound, particularly under acidic conditions, often proceeds through a mechanism involving the transfer of a hydride from the silane (B1218182) to a carbocation intermediate. gelest.comgelest.com This process is particularly effective for substrates that can form relatively stable carbocations. gelest.com The general mechanism involves the protonation of the substrate by the acid, followed by the departure of a leaving group to generate a carbocation. The silane then delivers a hydride to this electrophilic center, resulting in the reduced product. gelest.com The steric bulk of the di-tert-butyl groups on the silicon atom can influence the stereochemical outcome of these reductions. gelest.comgelest.com

Acid-Catalyzed Reduction of Cyclohexanones and Diastereoselectivity

The acid-catalyzed reduction of substituted cyclohexanones by this compound has been shown to exhibit notable diastereoselectivity. gelest.comgelest.com In the presence of trifluoroacetic acid, the reduction of alkyl-substituted cyclohexanones with this compound, as well as with di-tert-butylmethylsilane and tri-tert-butylsilane, predominantly yields the thermodynamically less stable alcohol isomer. gelest.comgelest.comresearchgate.net For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with this compound results in the formation of the cis-4-tert-butylcyclohexyl trifluoroacetate (B77799) as the major product. gelest.comgelest.comgelest.com This stereochemical preference is attributed to the steric hindrance imposed by the bulky silyl (B83357) group during the hydride transfer to the intermediate carbocation.

| Substrate | Reducing Agent | Acid | Major Product Stereoisomer | Reference |

| 4-tert-butylcyclohexanone | This compound | Trifluoroacetic acid | cis | gelest.comgelest.com |

| Alkyl-substituted cyclohexanones | This compound | Trifluoroacetic acid | Less stable isomer | gelest.comgelest.comresearchgate.net |

| 4-tert-butylcyclohexanone | Di-tert-butylmethylsilane | Trifluoroacetic acid | cis | gelest.com |

| 4-tert-butylcyclohexanone | Tri-tert-butylsilane | Trifluoroacetic acid | cis | gelest.com |

Reduction of Oximes

This compound has also been employed in the highly diastereoselective reduction of oximes. gelest.comresearchgate.net These reductions have demonstrated significantly higher diastereoselectivity compared to similar reductions carried out with lithium aluminum hydride in diethyl ether. gelest.comresearchgate.net The mechanism is believed to involve the activation of the oxime by an acid, followed by hydride transfer from the silane.

Silylene Transfer Reactions

Beyond its role as a reducing agent, this compound can serve as a precursor for the generation of di-tert-butylsilylene, a reactive intermediate that can undergo transfer to alkenes to form silacyclopropanes.

Mechanism of Di-tert-butylsilylene Extrusion

The generation of di-tert-butylsilylene can be achieved from precursors like silacyclopropanes through thermal or metal-catalyzed processes. nih.govacs.orgacs.org Kinetic studies on the transfer of di-tert-butylsilylene from a cyclohexene (B86901) silacyclopropane (B577268) have revealed a two-step mechanism. nih.govacs.orgscience.gov This process involves the reversible extrusion of di-tert-butylsilylene from the silacyclopropane, followed by its irreversible reaction with an alkene. nih.govacs.orgscience.gov The reaction order was found to be 1 in the silacyclopropane and -1 in cyclohexene, supporting the reversible nature of the silylene extrusion. nih.govacs.orgacs.org

Concerted Electrophilic Attack of Silylenes on Alkenes

Once generated, di-tert-butylsilylene reacts with alkenes in what is described as a concerted electrophilic attack. nih.govacs.orgscience.gov Competition experiments between various substituted styrenes and a limited amount of di-tert-butylsilylene correlated well with the Hammett equation, yielding a ρ value of -0.666 ± 0.008, which indicates an electrophilic interaction. nih.govacs.orgscience.gov The negative value suggests that electron-donating groups on the styrene (B11656) accelerate the reaction. Further mechanistic studies, including the determination of Eyring activation parameters (ΔH‡ = 22.1 ± 0.9 kcal·mol⁻¹ and ΔS‡ = -15 ± 2 eu), support a concerted mechanism. nih.govacs.orgscience.gov The negative entropy of activation is consistent with an ordered transition state, possibly involving an alkene-silylene complex. acs.org

| Kinetic/Thermodynamic Parameter | Value | Significance | Reference |

| Hammett ρ value (vs. σp) | -0.666 ± 0.008 | Supports electrophilic attack of silylene on the alkene. | nih.govacs.orgscience.gov |

| ΔH‡ | 22.1 ± 0.9 kcal·mol⁻¹ | Enthalpy of activation for the silylene transfer. | nih.govacs.orgscience.gov |

| ΔS‡ | -15 ± 2 eu | Suggests an ordered, possibly complexed, transition state. | nih.govacs.orgscience.gov |

| Relative reactivity (cycloalkenes vs. allylbenzene) | krel = 1.3 | Cycloalkenes are more efficient silylene traps. | nih.govacs.org |

Kinetic and Thermodynamic Parameters of Silylene Transfer

The transfer of the di-tert-butylsilylene (:Si(t-Bu)₂) moiety from a precursor, such as a silacyclopropane, to an alkene is a fundamental process in organosilicon chemistry. Kinetic and thermodynamic studies have been instrumental in elucidating the mechanism of this transfer. Research involving the reaction of cyclohexene silacyclopropane with monosubstituted alkenes has provided significant insight. acs.orgnih.gov

The reaction kinetics were determined to be first-order in the cyclohexene silacyclopropane concentration and inverse first-order in the cyclohexene concentration. acs.orgnih.gov This -1 order in cyclohexene, along with observed saturation kinetics with respect to the monosubstituted alkene, supports a two-step mechanism. acs.orgnih.gov This mechanism involves the initial, reversible extrusion of di-tert-butylsilylene from the silacyclopropane precursor. This is followed by a second, irreversible step where the electrophilic silylene undergoes a concerted attack on the recipient alkene. acs.orgnih.gov

Competition experiments between various substituted styrenes for a limited amount of di-tert-butylsilylene yielded a Hammett ρ value of -0.666 ± 0.008, indicating the electrophilic nature of the silylene attack on the alkene. acs.orgnih.gov Further analysis of the reaction's temperature dependence allowed for the determination of the Eyring activation parameters. acs.orgnih.gov

| Parameter | Value | Units |

| ΔH‡ | 22.1 ± 0.9 | kcal·mol⁻¹ |

| ΔS‡ | -15 ± 2 | eu |

| Data sourced from kinetic studies of di-tert-butylsilylene transfer from cyclohexene silacyclopropane. acs.orgnih.gov |

These parameters quantify the energy barrier and the change in disorder of the rate-determining transition state for the silylene extrusion process. acs.orgnih.gov In related work on silver-mediated di-tert-butylsilylene transfer, kinetic studies also supported a mechanism involving the reversible, silver-promoted extrusion of the silylene, followed by its irreversible attack on an alkene. acs.org

Regioselective and Stereoselective Outcomes of Silylene Transfer

The transfer of di-tert-butylsilylene often proceeds with high degrees of regio- and stereoselectivity, which are primarily governed by steric factors rather than electronic directing effects. core.ac.uk The sterically demanding nature of the di-tert-butylsilylene species is a dominant factor in controlling the stereochemical outcome of the reaction. core.ac.uk

This is evident in the diastereoselective silacyclopropanation of chiral cyclohexenes. core.ac.uk The reaction's selectivity is significantly influenced by the size of allylic substituents on the alkene. core.ac.uk

| Chiral Alkene | Diastereoselectivity (dr) |

| 3-methyl-1-cyclohexene | 92:8 |

| 3-isopropyl-1-cyclohexene | 96:4 |

| Data for the silacyclopropanation by reduction of t-Bu₂SiCl₂. core.ac.uk |

The increase in diastereoselectivity when moving from a methyl to a larger isopropyl group underscores the role of steric hindrance in directing the approach of the silylene. core.ac.uk Similarly, the thermal transfer of di-tert-butylsilylene to various 5-endo-substituted norbornenes results in the formation of a single diastereomer. core.ac.uk This high stereoselectivity is attributed to the exo-approach of the bulky silylene intermediate to the norbornene double bond. core.ac.uk

The steric bulk of the di-tert-butylsilyl (DTBS) group is also harnessed to control stereoselectivity in other contexts, such as glycosylation reactions. researchgate.netscite.ainih.gov In the synthesis of α-galactosides, a 4,6-O-di-tert-butylsilylene protecting group on a galactosyl donor effectively shields the β-face, forcing nucleophilic attack to occur from the α-face, resulting in high α(1,2-cis)-stereoselectivity. researchgate.netnih.gov This demonstrates that the steric properties of the di-tert-butylsilyl group can override other electronic or neighboring group participation effects. scite.ainih.gov

Catalytic Reactivity

Hydrosilation of Carbonyl-Containing Substrates

This compound participates in the catalytic hydrosilation of carbonyl compounds, a process that reduces aldehydes and ketones to the corresponding silyl ethers. nih.gov This transformation provides a direct route to protected alcohols. researchgate.net The reaction is typically facilitated by transition metal catalysts, with systems based on iridium and rhenium being subjects of detailed study. nih.govescholarship.org

The mechanism of carbonyl hydrosilation can vary depending on the catalyst system. For a well-studied cationic iridium(III) pincer complex, the reaction does not follow the classical Chalk-Harrod mechanism. nih.govresearchgate.net Instead, mechanistic studies indicate that the catalyst's resting state is an iridium-ketone complex. researchgate.net This complex is in equilibrium with a low concentration of an iridium-silane species. researchgate.net The key mechanistic step involves the transfer of the silyl group (as R₃Si⁺) from the iridium center to the ketone's oxygen atom. researchgate.net This generates an oxocarbenium ion, which is subsequently reduced by the neutral iridium dihydride complex formed in the process, thus closing the catalytic cycle. researchgate.net

Alternative mechanisms have been proposed for other catalysts. For high-valent rhenium-oxo complexes, one proposed pathway involves a formal [2+2] cycloaddition of the Si-H bond across the Re=O bond to form a rhenium-hydride intermediate. encyclopedia.pub This is followed by the insertion of the carbonyl group into the Re-H bond. escholarship.org An alternative non-hydride Lewis acid pathway has also been considered for some rhenium systems. escholarship.org DFT analysis of a nickel-pincer complex catalyst also supports a hydride mechanism involving the insertion of the carbonyl into a Ni-H bond to form a nickel alkoxide intermediate. csic.es

The diastereoselectivity of hydrosilation using this compound is highly dependent on the reaction conditions and the catalytic system. In the iridium-catalyzed hydrosilation of 4-tert-butylcyclohexanone, this compound exhibits poor diastereoselectivity. nih.gov

| Silane | Catalyst System | trans:cis Ratio | Side Product |

| This compound | (POCOP)Ir(H)(acetone)⁺ | 57:43 | 39% silyl enol ether |

| Data for the hydrosilation of 4-tert-butylcyclohexanone. nih.gov |

The low selectivity with the iridium catalyst is accompanied by a significant side reaction forming the di-tert-butyl silyl enol ether. nih.gov In contrast, acid-catalyzed reductions of substituted cyclohexanones with this compound reportedly lead to the preferential formation of the less stable cis isomer, highlighting the profound impact of the catalyst system on the stereochemical outcome. gelest.com Studies with other silanes show that diastereoselectivity can be influenced by factors such as temperature, with lower temperatures generally favoring higher selectivity. nih.gov

Mechanistic Pathways of Hydrosilation

Monoalcoholysis Reactions

This compound, which contains two Si-H bonds, can undergo sequential alcoholysis. Achieving selective monoalcoholysis, where only one Si-H bond reacts with an alcohol to form a hydridosilyl ether, requires a highly controlled catalytic system. Nanoporous gold (NPG) has been identified as an effective heterogeneous catalyst for this transformation. rsc.org

The NPG-catalyzed reaction proceeds through a homolytic activation of a single Si-H bond, which allows for the controlled and highly chemoselective monoalcoholysis of this compound with a wide range of alcohols. rsc.org This method is notable for its operational simplicity and high efficiency, tolerating numerous functional groups that might be reactive under other catalytic conditions. rsc.org

| Alcohol Substrate | Product Yield (%) |

| Benzyl (B1604629) alcohol | 93 |

| (4-methoxyphenyl)methanol | 94 |

| Cyclohexylmethanol | 95 |

| tert-butyl 4-hydroxypiperidine-1-carboxylate | 95 |

| 4-(hydroxymethyl)phenol | 76 |

| Data for the nanoporous gold (NPG) catalyzed monoalcoholysis of this compound. rsc.orgrsc.org |

The reaction's high functional group tolerance is demonstrated by the successful monoalcoholysis of substrates containing alkenes, terminal alkynes, carbamates, and aryl halides, all of which remain intact under the NPG-catalyzed conditions. rsc.org

Ring-Opening Bis-silylation of Cyclic Ethers

This compound participates in the ring-opening bis-silylation of cyclic ethers when activated by a nanoporous gold (NPG) catalyst. rsc.orgrsc.org This reaction involves the cleavage of a C-O bond within the cyclic ether and the subsequent formation of two new bonds: a Si-O bond and a Si-C bond. rsc.org For instance, when this compound is reacted with an epoxide in the presence of a 3 mol% NPG catalyst, a bis-silylated product is formed. rsc.orgrsc.org This transformation has been successfully applied to four, five, and six-membered cyclic ethers. rsc.orgrsc.org

The proposed mechanism for this reaction begins with the homolytic activation of the Si-H bond on the surface of the NPG catalyst, which generates hydrogen radicals and a gold-silyl ([Au]-[Si]) intermediate. rsc.orgrsc.org This intermediate is amphiphilic, meaning it can act as both a nucleophile (forming the C-Si bond) and an electrophile (forming the Si-O bond), facilitating the ring-opening and bis-silylation. rsc.orgrsc.org Experimental evidence, including electron paramagnetic resonance (EPR) studies, supports the formation of hydrogen radicals originating from this compound. rsc.org It has been observed that higher reaction temperatures can improve the ratio of the bis-silylation product to the hydrosilylation byproduct, leading to synthetically useful yields. rsc.orgrsc.org

The reactivity in this process is influenced by the substitution pattern of the cyclic ether. Unsubstituted cyclic ethers tend to undergo the desired bis-silylation, while substituted cyclic ethers primarily yield hydrosilylation products. researchgate.net

Table 1: Nanoporous Gold-Catalyzed Ring-Opening/Bis-silylation of Cyclic Ethers with this compound rsc.orgrsc.org

| Entry | Cyclic Ether | Product | Yield (%) |

| 1 | Epoxide | Bis-silicon 9a | 62 |

| 2 | Four-membered ether | Bis-silylated product | 70-82 |

| 3 | Five-membered ether | Bis-silylated product | 70-82 |

| 4 | Six-membered ether | Bis-silylated product | 70-82 |

Silicon-Nitrogen Heterodehydrocoupling

The formation of silicon-nitrogen (Si-N) bonds through heterodehydrocoupling is a significant transformation in main group chemistry, and this compound can be employed as a substrate in these reactions. nih.gov This process involves the coupling of a silane with a nitrogen-containing compound, such as an amine, with the concurrent elimination of hydrogen gas. nih.govresearchgate.net Various catalytic systems, including those based on organolithium reagents and Group I alkoxides, have been shown to be effective for this transformation. researchgate.netrsc.orgchemrxiv.org

The mechanism of Si-N heterodehydrocoupling can proceed through different pathways, primarily categorized as nucleophilic or radical.

In nucleophilic mechanisms , the catalyst typically activates the amine, enhancing its nucleophilicity to attack the silicon center of the silane. rsc.org This is often proposed to involve the formation of a hypervalent silicon intermediate. rsc.orgrsc.org For example, when using organolithium catalysts like n-butyllithium (nBuLi), the reaction is believed to proceed via a nucleophilic pathway. researchgate.netrsc.org The reactivity patterns observed, such as the higher reactivity of alkyl amines compared to aniline (B41778), are consistent with this type of mechanism. rsc.org

Conversely, some catalytic systems may operate through a radical mechanism . Evidence for radical intermediates has been found in reactions catalyzed by Group I alkoxides, such as potassium tert-amylate (KOtAmyl). chemrxiv.org Electron paramagnetic resonance (EPR) spectroscopy has detected radical species under catalytic conditions, suggesting a departure from a purely nucleophilic pathway. chemrxiv.org This radical mechanism is considered less common for Si-N bond formation but has been implicated in certain C-H silylation reactions mediated by potassium tert-butoxide (KOtBu). chemrxiv.org

Steric hindrance plays a crucial role in the reactivity of this compound in Si-N heterodehydrocoupling reactions. The bulky tert-butyl groups on the silicon atom can significantly influence the rate and outcome of the reaction. acs.orgtaylorandfrancis.com In iridium-catalyzed cross-dehydrogenative coupling of secondary amines with silanes, the steric hindrance around both the Si-H and N-H bonds has a notable effect on the reaction's performance. acs.org For instance, studies have shown that less sterically hindered silanes and amines generally exhibit higher reactivity. acs.org This steric influence is a key factor to consider when designing synthetic routes and choosing appropriate catalysts and substrates. taylorandfrancis.comuvm.edu

Mechanistic Insights (Nucleophilic vs. Radical)

Oxidative Hydrolysis and Coupling Reactions

This compound can undergo oxidative hydrolysis, a reaction that can be catalyzed by copper-containing metal-organic frameworks (MOFs), such as Cu3(BTC)2. upv.es This process leads to the formation of silanols and, in the presence of a boron source like pinacolborane (HBpin), can result in the formation of borasiloxanes. upv.es The reaction involves the hydrolytic coupling of the silane and the borane. upv.es

The mechanism is thought to involve the activation of water and the intermediate silanol (B1196071) by the Cu(II) sites of the catalyst, while Cu(I) sites, formed by the reduction of Cu(II) by the borane, activate the borane. upv.es The formation of hydrogen gas during the reaction is consistent with silanol being a reaction intermediate. upv.es However, due to its high reactivity, the silanol intermediate is often not detected as it reacts quickly to form the final product. upv.es The steric bulk of the this compound can lead to lower conversion rates compared to less hindered silanes, as the reaction may be limited to the external surface of the catalyst crystallites. upv.es

Metal-Catalyzed Borylation of Si–H Bonds

The Si-H bonds in this compound can be functionalized through metal-catalyzed borylation. rsc.orgresearchgate.net This reaction provides a direct method for synthesizing silylboronates. rsc.org Iridium- and nickel-based catalysts have proven effective for the selective monoborylation of this compound with bis(pinacolato)diboron (B136004) (B2(pin)2), yielding hydrosilylboronates. rsc.orgresearchgate.net

Notably, the reaction catalyzed by [Ir(cod)Cl]2/4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) proceeds smoothly to give the monoborylated product without the formation of a di-borylated byproduct. rsc.org Nickel-based catalysts have also been shown to be effective for this monoborylation. rsc.orgresearchgate.net The resulting hydrosilylboronates are valuable synthetic intermediates that can act as silicon nucleophiles in subsequent reactions. rsc.org

Table 2: Optimization of Reaction Conditions for the Borylation of this compound rsc.orgresearchgate.net

| Entry | Catalyst (mol%) | Ligand (mol%) | Yield (%) of Monoborylated Product |

| 1 | [Ir(cod)Cl]2 (2.5) | dtbpy (L1) (5) | 68 |

| 2 | [Rh(cod)Cl]2 (2.5) | ICy·HCl (L2) (10) | <1 |

| 3 | Pt/C (5 wt%) (5) | None | 36 |

| 4 | [Ir(cod)Cl]2 (2.5) | ICy·HCl (L2) (10) | 43 |

| 5 | [Ir(cod)Cl]2 (2.5) | L3 (5) | 73 |

| 6 | [Ir(cod)Cl]2 (0.5) | L3 (1) | 71 |

| 7 | Ni(cod)2 (5) | IMes·HCl (L4) (10) | <1 |

| 8 | Ni(cod)2 (5) | ICy·HCl (L2) (10) | 50 |

Selectivity in Reactions Involving this compound

The steric bulk of the di-tert-butyl groups in this compound significantly influences the selectivity of its reactions. chemimpex.comresearchgate.net This steric hindrance can be exploited to achieve selective transformations that might be difficult with less hindered silanes.

In the context of protecting group chemistry, the di-tert-butylsilylene group can be used for the simultaneous protection of diols. researchgate.netresearchgate.netresearchgate.net For example, it can selectively protect the 3' and 5'-hydroxyl groups of ribonucleosides. researchgate.net This selectivity is attributed to the conformational constraints imposed by the bulky protecting group. researchgate.net

In reduction reactions, the choice of silane can dictate the stereochemical outcome. For instance, the acid-catalyzed reduction of 4-tert-butylcyclohexanone with this compound predominantly yields the less stable cis isomer, whereas reduction with less bulky silanes like triethylsilane gives the more stable trans product. gelest.comgelest.com

Furthermore, in catalytic reactions such as the nanoporous gold-catalyzed monoalcoholysis, this compound shows selectivity for primary alcohols over secondary alcohols and phenols. rsc.org This chemoselectivity highlights how the steric properties of this compound can be used to control reactivity in complex molecular settings. rsc.org

Regioselectivity in Functionalization Reactions

The di-tert-butylsilylene (DTBS) group, derived from this compound, serves as a powerful directing group in functionalization reactions, particularly in the chemistry of fullerenes and carbohydrates.

In the functionalization of univ-smb.frfullerene, di-tert-butylsilylene-tethered bis-malonates have been utilized to achieve high regioselectivity in double Bingel reactions, leading to the formation of equatorial bis-adducts. researchgate.netresearchgate.net The bulky DTBS group acts as a bridging unit, controlling the spatial orientation of the reacting malonate moieties and directing the addition to specific positions on the fullerene cage. researchgate.netresearchgate.net This approach has also been extended to macrocyclic bis-malonates incorporating the DTBS unit, enabling multiple Bingel cyclopropanations to yield fullerene bis-adducts with a cis-2 addition pattern and tris-adducts with an e,e,e arrangement. researchgate.netresearchgate.net A key feature of this methodology is the dual role of the di-tert-butylsilylene moiety, which not only directs the cyclization but also functions as a protecting group that can be subsequently cleaved to afford acyclic fullerene polyols. researchgate.netresearchgate.net

In carbohydrate chemistry, the DTBS group has been employed to achieve regioselective protection and subsequent functionalization. For instance, a novel and efficient method for the regioselective 5-O-opening of conformationally restricted 3,5-O-di-tert-butylsilylene-D-galactofuranoside derivatives has been developed. researchgate.net Treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in dichloromethane (B109758) selectively cleaves the silyl ether at the 5-position, yielding the 5-hydroxy derivative as the sole product in high yield. researchgate.netbeilstein-journals.org This regioselective deprotection allows for the differentiation between the secondary hydroxyl groups at positions 3 and 5, providing a strategic route to complex oligosaccharides. researchgate.net Similarly, regioselective mono-deprotection of di-tert-butylsilylene acetals derived from 1,3-diols containing both primary and secondary alcohols has been achieved with ammonium (B1175870) fluoride, affording the corresponding primary alcohols with high selectivity. beilstein-journals.org

The steric bulk of silyl groups can also influence regioselectivity in glycosylation reactions. For example, the glycosylation of a D-allo-configured acceptor with a bulky silylated donor resulted in exclusive glycosylation at the equatorial 4-OH group, demonstrating the directing effect of the sterically demanding donor. researchgate.net

Table 1: Regioselective Reactions Involving Di-tert-butylsilylene Derivatives

| Substrate | Reagent(s) | Product | Key Feature |

|---|---|---|---|

| univ-smb.frFullerene and di-tert-butylsilylene-tethered bis-malonates | Base (e.g., DBU) | Equatorial bis-adducts | High regioselectivity in Bingel reaction. researchgate.netresearchgate.net |

| 3,5-O-di-tert-butylsilylene-D-galactofuranoside | nBu4NF in CH2Cl2 | 5-OH derivative | Regioselective 5-O-opening. researchgate.netbeilstein-journals.org |

| Di-tert-butylsilylene acetals of 1,3-diols | Ammonium fluoride | Primary alcohol | Regioselective mono-deprotection. beilstein-journals.org |

Stereoselectivity in Glycosylations and Hydrofunctionalizations

The di-tert-butylsilylene (DTBS) group has proven to be a highly effective stereodirecting group in glycosylation reactions, enabling the synthesis of specific stereoisomers that are otherwise difficult to obtain. researchgate.netuga.edu

In galactosylations, donors protected with a 4,6-O-DTBS group exhibit a strong preference for the formation of α-galactosides. universiteitleiden.nlmdpi.com This α-directing effect is so pronounced that it can override the neighboring group participation of C-2 acyl functions, which typically leads to β-products. mdpi.com The origin of this high α-selectivity is attributed to the steric hindrance imposed by the bulky DTBS group, which blocks the β-face of the galactosyl donor, forcing the nucleophile to approach from the α-face. universiteitleiden.nlacs.orgacs.org X-ray crystallographic analysis of a DTBS-protected thiogalactoside revealed that the six-membered ring formed by the silylene group adopts a near half-chair conformation, positioning one of the tert-butyl groups over the β-face of the sugar ring. mdpi.comacs.org

The DTBS group has also been instrumental in controlling the stereochemistry of arabinofuranosides. A 3,5-O-di-tert-butylsilylene protecting group can lock the arabinofuranosyl oxacarbenium ion intermediate into an E3 conformation. nih.govchemrxiv.org In this conformation, nucleophilic attack from the α-face is disfavored due to steric hindrance, leading to excellent β-selectivity in glycosylations with various alcohol acceptors. researchgate.netnih.govchemrxiv.org This strategy has been successfully applied to the synthesis of β-arabinofuranosides, which are important components of microbial and plant polysaccharides. acs.orgchemrxiv.org

Furthermore, the DTBS group has been used to direct the stereochemical outcome of glucuronylations, achieving strict β-selectivity without the influence of classical neighboring-group participation. researchgate.net This selectivity is attributed to the steric hindrance of the 2,4-O-di-tert-butylsilylene group rather than the formation of complex glycosyl intermediates. researchgate.net In mannosylations, a 4,6-O-di-tert-butylsilylene-protected donor has been shown to be β-selective under various activation conditions. researchgate.net

In the realm of hydrofunctionalization, the steric properties of the silane reagent, including this compound, can significantly influence the stereochemical outcome. In cobalt-catalyzed enantioselective hydroalkoxylation of alkenes, the absolute configuration of the product was found to be highly dependent on the steric hindrance of the silane. chemrxiv.org While less hindered secondary silanes like diethylsilane (B7801327) produced one enantiomer, more hindered silanes led to the formation of the opposite enantiomer. chemrxiv.org However, the use of the even more sterically hindered this compound resulted in no reaction, highlighting the delicate balance of steric effects required for reactivity and selectivity. chemrxiv.orgamazonaws.comscbt.com

Table 2: Stereoselective Glycosylations Directed by the Di-tert-butylsilylene (DTBS) Group

| Glycosyl Donor | Protecting Group | Product Stereochemistry | Rationale |

|---|---|---|---|

| Galactosyl donor | 4,6-O-DTBS | α-selective | Steric hindrance of the DTBS group on the β-face. universiteitleiden.nlmdpi.comacs.orgacs.org |

| Arabinofuranosyl donor | 3,5-O-DTBS | β-selective | Locked E3 conformation of the oxacarbenium ion favors β-attack. researchgate.netnih.govchemrxiv.org |

| Glucuronyl donor | 2,4-O-DTBS | β-selective | Steric hindrance of the DTBS group. researchgate.net |

Influence of Steric Hindrance on Reaction Pathways and Selectivity

The substantial steric hindrance created by the two tert-butyl groups on the silicon atom of this compound profoundly affects its reactivity and the selectivity of its reactions. rsc.org This steric bulk is a defining characteristic that influences a wide range of chemical transformations.

In dehydrocoupling reactions, the steric hindrance of this compound can be so significant that it completely inhibits reactivity. For instance, in copper-catalyzed dehydrocoupling between hydrosilanes and silanols, this compound was found to be unreactive with any of the silanols tested, a unique case attributed to its inherent steric hindrance. nih.gov This contrasts with less hindered primary and secondary hydrosilanes, which readily undergo mono- and sometimes double-dehydrogenative coupling. nih.gov

The steric effects of the di-tert-butylsilylene (DTBS) group are also evident in glycosylation reactions. The high α-stereoselectivity observed with 4,6-O-DTBS protected galactosyl donors is a direct consequence of the steric bulk of the tert-butyl groups, which effectively shield the β-face of the sugar from nucleophilic attack. acs.org This steric blocking is a key requirement for the observed selectivity, alongside electronic factors such as through-space electron donation. acs.org

In the context of silylene insertion reactions, steric effects play a crucial role in determining the reaction outcome. When allylic ethers are subjected to di-tert-butylsilylene insertion conditions, the substitution pattern of the ether influences the product distribution. nih.gov For example, an allylic ether with substitution at the α-position underwent insertion of a single silicon unit, whereas other allylic ethers could undergo double silylene insertion. nih.gov This suggests that steric crowding around the reaction center disfavors the insertion of multiple silylene units. nih.gov Furthermore, silyl ether protecting groups were found to be unreactive towards C-O insertion, indicating that the initial complexation of the silylene to the allylic oxygen is sensitive to steric effects. nih.gov

The steric hindrance of this compound also dictates its utility in hydrofunctionalization reactions. In a cobalt-catalyzed enantioselective hydroalkoxylation, increasing the steric bulk of the silane reagent from diethylsilane to diisopropylsilane (B1144190) inverted the enantioselectivity of the product. chemrxiv.org However, employing the more hindered this compound completely shut down the reaction, demonstrating a steric limit for this catalytic system. chemrxiv.orgscbt.com

The formation of fullerene adducts is also controlled by the steric properties of the DTBS tether. The use of di-tert-butylsilylene-tethered bis-malonates directs the formation of equatorial bis-adducts on univ-smb.frfullerene with high regioselectivity, a result of the steric constraints imposed by the bulky silyl bridge. researchgate.net

Table 3: Impact of Steric Hindrance of this compound and its Derivatives on Reactivity

| Reaction Type | Observation | Explanation |

|---|---|---|

| Copper-catalyzed dehydrocoupling | This compound is unreactive. nih.gov | Extreme steric hindrance prevents reaction with silanols. nih.gov |

| α-Galactosylation | High α-selectivity with 4,6-O-DTBS donors. acs.org | Bulky tert-butyl groups block the β-face of the glycosyl donor. acs.org |

| Silylene insertion into C-O bonds | Product distribution depends on substrate substitution. nih.gov | Steric effects influence the number of silylene units inserted and the initial complexation step. nih.gov |

| Cobalt-catalyzed hydroalkoxylation | No reaction with this compound. chemrxiv.orgscbt.com | Steric bulk of the silane exceeds the tolerance of the catalytic system. chemrxiv.orgscbt.com |

Other Reaction Pathways

Substitution Reactions of Hydroxyl Groups in Di-tert-butylsilanediol (B3046972)

Di-tert-butylsilanediol, the dihydroxy derivative of this compound, can undergo substitution reactions where its hydroxyl groups are replaced by other functional groups. The reactivity in these substitution reactions is, however, significantly moderated by the steric hindrance imposed by the bulky tert-butyl groups.

The hydroxyl groups of silanediols, in general, can be substituted with groups such as halides or alkoxides. However, the substantial steric bulk of the tert-butyl substituents in di-tert-butylsilanediol makes nucleophilic attack at the silicon center more challenging compared to less hindered silanediols like dimethylsilanediol. This steric hindrance necessitates the use of harsher reaction conditions or specialized catalysts to effect these transformations.

In the context of dehydrocoupling reactions, which can be viewed as a form of substitution at the silicon-hydride bond, this compound itself was found to be unreactive towards coupling with any silanols due to its steric bulk. nih.gov This highlights the difficulty of bringing even relatively small molecules to react at the sterically encumbered silicon center. While this specific example involves the silane rather than the silanediol (B1258837), it underscores the dominant role of steric hindrance in the chemistry of di-tert-butyl substituted silicon compounds.

Oxidation of Hindered Alkoxysilanes and Phenylsilanes Under Basic Conditions

The oxidation of sterically hindered alkoxysilanes and phenylsilanes under basic conditions represents a significant reaction pathway. Research by Smitrovich and Woerpel demonstrated that such oxidations can be effectively carried out using basic hydrogen peroxide or potassium permanganate. researchgate.net This methodology is particularly relevant for the conversion of carbon-silicon bonds to carbon-oxygen bonds, a key transformation in organic synthesis.

In a related synthetic strategy for the conversion of 1-alkenes to 1,4-diols, a crucial step involves the oxidation of a silolane intermediate. gelest.com This silolane, which contains a tert-butyl group on the silicon atom, is subjected to oxidation conditions to cleave the C-Si bonds and install hydroxyl groups. gelest.com The successful oxidation of this sterically hindered intermediate underscores the utility of this reaction pathway.

Intramolecular 1,4-Silyl Group Migration from Carbon to Carbon

While intramolecular silyl group migrations from carbon to oxygen, known as Brook rearrangements, are well-documented, migrations from carbon to carbon are less common. organic-chemistry.org However, certain reaction sequences involving silyl groups can lead to skeletal rearrangements that effectively result in a migration of the silyl group's point of attachment.

In the context of tandem Brook rearrangement-intramolecular Michael reaction sequences, acylsilanes with remote unsaturation can react with organolithium reagents to form highly functionalized cyclic products. organic-chemistry.org This process involves an initial nucleophilic attack on the acylsilane, followed by a carbon-to-oxygen silyl migration (Brook rearrangement) to generate a carbanion, which then undergoes an intramolecular Michael addition. While not a direct C-to-C silyl migration, this sequence results in a significant molecular reorganization where the silyl group is ultimately part of a newly formed ring system, effectively changing its position relative to the carbon framework.

Hydrolysis and Condensation Reactions in Aqueous Systems

The reactivity of this compound in aqueous systems is fundamentally dictated by the profound steric hindrance imparted by its two bulky tert-butyl groups. This structural feature significantly impedes reactions such as hydrolysis and subsequent condensation, distinguishing its behavior from less sterically crowded organosilanes.

In general, the hydrolysis of organosilanes is a catalytic reaction that can be initiated by either acids or bases, proceeding via a bimolecular displacement mechanism. unm.edu The process involves the nucleophilic attack of water on the silicon atom, leading to the formation of a silanol (in this case, di-tert-butylsilanol) and the release of hydrogen gas. This silanol intermediate can then undergo condensation with another silanol molecule to form a stable siloxane (Si-O-Si) bond. The rates of both hydrolysis and condensation are sensitive to pH, with the minimum rate for hydrolysis typically occurring around a neutral pH of 7. unm.eduadhesivesmag.com

However, for this compound, the two large tert-butyl groups act as a shield around the silicon atom, making nucleophilic attack by water exceptionally difficult. open.ac.uk This steric inhibition drastically reduces the rate of hydrolysis compared to smaller silanes. While acid or base catalysis can promote the reaction, the inherent steric barrier remains the dominant factor controlling the kinetics. open.ac.ukresearchgate.net

Once the di-tert-butylsilanol intermediate is formed, it is also exceptionally resistant to self-condensation. researchgate.net The same steric hindrance that slows hydrolysis also inhibits the intermolecular reaction required to form a disiloxane. Studies have noted that silanediols containing a t-butyl group are extremely resistant to condensation compared to ordinary dialkylsilanediols. researchgate.net In some cases, overcrowded molecules like 1,1,3,3-tetra-tert-butyldisiloxane-1,3-diol have been formed through the condensation of two di-tert-butylsilanediol molecules, but this often requires specific conditions, such as the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net

The following table provides a comparative view of the reactivity of various silanes in a catalyzed reaction system, illustrating the significantly lower conversion of this compound due to its steric bulk.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Conformational Analysis of Di-tert-butylsilane Derivatives

The rigid and bulky nature of the di-tert-butylsilyl group can lock flexible molecules into specific conformations, a property that has been extensively studied to understand molecular structures and interactions.

X-ray Crystallography Studies

X-ray crystallography provides definitive evidence of the three-dimensional structure of molecules in the solid state. In the context of this compound derivatives, this technique has been instrumental in confirming the conformational restrictions imposed by the bulky silyl (B83357) group.

In another study, the X-ray structure of a 1,3-dicyclohexyl derivative containing a di-tert-butylsilylene unit showed a nearly planar five-membered ring. researchgate.net This planarity is a direct consequence of the steric demands of the di-tert-butyl groups. The introduction of a 3,5-O-di-tert-butylsilylene acetal (B89532) in an arabinofuranoside derivative was also confirmed by X-ray crystallography, which provided crucial data on the ring conformation and the orientation of substituents. nih.gov

The structural insights from X-ray crystallography are vital for understanding reaction mechanisms and designing molecules with specific shapes and functionalities. The technique provides precise bond lengths, bond angles, and torsion angles, which are essential for detailed conformational analysis.

NMR Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to elucidate their complex structures and analyze their conformational preferences.

Conformational analysis of 3′,5′-O-(di-t-butylsilanediyl)ribonucleosides by ¹H NMR spectroscopy has shown that these molecules adopt a restricted conformation in solution, which is consistent with the solid-state structures determined by X-ray crystallography. researchgate.netcapes.gov.br The chemical shifts and coupling constants of the protons in the ribose ring provide detailed information about the sugar pucker and the orientation of the substituents.

In the case of galactofuranoside derivatives, the presence of a 3,5-O-di-tert-butylsilylene (DTBS) group leads to a conformationally constrained ring system. conicet.gov.ar The ¹³C NMR spectrum of such a derivative shows the C-4 signal at an upfield position (around 75 ppm) compared to a more flexible system (around 82.7 ppm). conicet.gov.ar This upfield shift is a characteristic indicator of the rigid conformation imposed by the DTBS group. Furthermore, the regioselective opening of the silylene ring can be monitored by the appearance of a broad singlet in the ¹H NMR spectrum, corresponding to the newly formed hydroxyl group on the silicon atom. conicet.gov.ar

Dynamic NMR spectroscopy has been employed to study the rotational barriers of the tert-butyl groups in highly hindered organosilicon compounds like tri-tert-butylsilane. acs.org These studies provide insights into the energetic penalties associated with steric congestion. The spectral properties of di- and tri-tert-butylsilanes have also been investigated, with C-H stretching frequencies indicating significant steric crowding. researchgate.net

Analytical Studies Utilizing Di-tert-butylsilylene Derivatives

The unique properties of the di-tert-butylsilylene group make it a valuable derivatizing agent for analytical applications, particularly in chromatography and mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Cyclic di-tert-butylsilylene (DTBS) derivatives are well-suited for the analysis of bifunctional compounds, such as diols and hydroxy acids, by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netrsc.orgrsc.org The formation of these derivatives enhances the volatility and thermal stability of the analytes, allowing them to be separated and detected by GC.

The derivatization process involves the reaction of the bifunctional compound with a di-tert-butylsilyl reagent, such as di-tert-butylsilyl ditriflate, to form a cyclic silylene derivative. rsc.orgrsc.org These derivatives often exhibit good chromatographic behavior, enabling the separation of complex mixtures of isomers. rsc.orgrsc.org For example, the DTBS derivatives of isomeric diols can be effectively separated on a GC column. rsc.org

While the chromatographic separations are often excellent, the mass spectra of DTBS derivatives can be less informative for structural elucidation. rsc.orgrsc.org The fragmentation patterns are typically dominated by the loss of the bulky tert-butyl groups from the silicon atom, which can obscure other structurally significant fragmentation pathways. rsc.orgrsc.org Despite this limitation, the molecular ion is often observed, which allows for the determination of the molecular weight of the analyte.

Below is a table summarizing the GC-MS data for selected di-tert-butylsilylene derivatives:

| Compound | Derivative | Retention Index (OV-1) | Key Mass Spectral Fragments (m/z) |

| Phenanthrene, 9,10-dihydro-trans-9,10-diol | DTBS | 2370 | M+, fragments from Si-alkyl bond cleavage |

| β-hydroxy acids | DTBS | Varies | Dominated by fragmentation of silicon-alkyl bonds |

| Alkylsalicylic acids | DTBS | Varies | Dominated by fragmentation of silicon-alkyl bonds |

| Anthranilic acid | DTBS | Varies | Dominated by fragmentation of silicon-alkyl bonds |

Spectroscopic Measurements for Adsorption and Interaction Studies

Spectroscopic techniques are crucial for investigating the adsorption and interaction of this compound derivatives with various surfaces and molecules. These studies are important for applications in materials science, catalysis, and biochemistry.

The adsorption of silanes onto silica (B1680970) surfaces is a common method for surface modification. mpg.de The process typically involves the hydrolysis of the silane (B1218182) to form silanols, which then condense with the hydroxyl groups on the silica surface. Infrared (IR) spectroscopy and Raman spectroscopy are powerful techniques for studying these interactions. cdnsciencepub.com For example, the changes in the Si-O-H and Si-O-Si vibrational modes can be monitored to follow the adsorption and condensation process.

The interaction of this compound derivatives with biological molecules has also been investigated. For instance, the formation of di-tert-butylsilylene-bridged nucleosides has been studied to control the conformation of these important biomolecules. researchgate.netcapes.gov.br UV-Vis and circular dichroism (CD) spectroscopy can be used to study the conformational changes and interactions of these derivatives.

In the context of self-assembled monolayers (SAMs), the adsorption of functionalized silanes onto surfaces can be characterized by a variety of spectroscopic techniques. mpg.de For example, the adsorption of tert-butylacetylacetate on a Si(100) surface has been studied using static secondary ion mass spectrometry (SSIMS) and temperature-programmed desorption (TPD). acs.org These studies provide detailed information about the dissociation and reaction pathways of the molecule on the surface. acs.org

Computational and Theoretical Investigations of Di Tert Butylsilane

Molecular Mechanics and Dynamic Studies

Molecular mechanics and dynamics simulations offer a window into the physical movements and interactions of di-tert-butylsilane, from the internal rotation of its bulky alkyl groups to its movement in a thermal gradient.

The concept of correlated rotation, or "gearing," of sterically hindered groups is a key area of study in molecular mechanics. While detailed studies specifically on the correlated rotation of the two tert-butyl groups in this compound are not extensively documented in the provided search results, research on the closely related and more sterically crowded molecule, tri-tert-butylsilane, offers significant insight. acs.org In such congested molecules, the bulky tert-butyl groups cannot rotate freely and independently. Instead, their rotations are interlocked, resembling a set of molecular gears. acs.org This geared motion represents the lowest energy pathway for rotational isomerization. Similar principles of steric hindrance and gear-like motion are expected to govern the internal dynamics of this compound, where the two tert-butyl groups attached to the central silicon atom would interact to produce a correlated rotational potential energy surface. Studies on analogous molecules like di-tert-butylmethane have also revealed significant steric deformations, including the tilting and torsional displacement of the tert-butyl groups to relieve strain. umich.edu

The thermophoretic motion, or Soret effect, of this compound in a carbon tetrachloride solvent has been investigated using nonequilibrium molecular-dynamics calculations. aip.orgresearchgate.net These simulations were part of a broader study that also included experimental measurements using thermal diffusion forced Rayleigh scattering. aip.orgresearchgate.net

A key finding from the simulations was the prediction of the correct direction of thermophoresis for this compound. aip.org The simulations showed that this compound moves toward the warm side of the temperature gradient, which is indicated by a negative Soret coefficient (ST). aip.orgresearchgate.net This behavior was compared with that of tetraethylsilane, a molecule with the same mass but a more symmetric shape. aip.org The simulations reflected a stronger drive toward the warm region for this compound compared to tetraethylsilane. aip.org While the direction of motion was correctly predicted, the simulated values for the Soret coefficient deviated systematically from the experimental values by 9% to 18%. aip.org The study highlighted how molecular shape and moment of inertia, in addition to mass, influence thermodiffusion behavior. aip.org

Table 1: Comparison of Properties for this compound and Tetraethylsilane This interactive table summarizes key parameters from the thermophoretic motion study.

Correlated Rotation of Tert-Butyl Groups

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure, conformational preferences, and reaction pathways involving this compound.

While comprehensive DFT studies on the conformational landscape of the isolated this compound molecule are not detailed in the search results, its conformational behavior has been analyzed as part of larger molecular systems. The di-tert-butylsilanediyl group is often used as a bulky cyclic protecting group in organic synthesis, and DFT calculations have been employed to understand the conformational constraints it imposes. nih.govresearchgate.net

In a study of a p-tolyl-thio-arabinofuranoside derivative, X-ray crystallography and conformational analysis revealed that the six-membered ring formed by the di-tert-butylsilanediyl group protecting the 3- and 5-hydroxyls adopts an approximate half-chair conformation. researchgate.net DFT calculations on related systems have been used to rationalize stereo-outcomes by determining the preferred conformations of key intermediates, which are directly influenced by the rigid structure of the silyl-containing ring. nih.gov For example, in the synthesis of deoxyglycosides, a cyclic siloxane protecting group, analogous to the this compound group, was found through DFT to lock an oxacarbenium ion intermediate into a specific half-chair conformation, thereby directing nucleophilic attack to one face. nih.gov

DFT calculations are instrumental in understanding how the significant steric hindrance of this compound governs its reactivity by influencing the energies of reaction intermediates and transition states. chemrxiv.orgacs.org

In studies of an iron-catalyzed H/D exchange reaction, this compound was found to be unreactive under conditions that successfully deuterated less hindered silanes. acs.org DFT modeling of the catalytic cycle for other silanes in this study helped to elucidate the mechanism, and a similar approach would likely show a prohibitively high-energy transition state for the oxidative addition of the sterically demanding this compound to the iron center. acs.org

Similarly, in an investigation of a cobalt-catalyzed enantioselective hydroalkoxylation, this compound was tested as a hydrogen source. chemrxiv.org The reaction did not proceed, in stark contrast to less hindered silanes like diethylsilane (B7801327). chemrxiv.org The authors used DFT calculations to model the energies of alkylcobalt(III) intermediates and transition states for nucleophilic displacement. chemrxiv.org The lack of reactivity for this compound can be attributed to the severe steric clash that would occur during the formation of the necessary transition state, making the activation barrier insurmountably high.

Energetic and Conformational Analysis

Thermodynamic Studies of Reactions

The thermodynamic properties of this compound are crucial for its application in areas such as metalorganic vapor phase epitaxy (MOVPE). researchgate.net A key study focused on measuring the vapor pressure of the compound to establish reliable thermodynamic data. researchgate.net The vapor pressure was measured using a static method in the temperature range of 241 K to 288 K. researchgate.net The experimental data were fitted to the Antoine equation, providing a functional relationship between vapor pressure and temperature. researchgate.net This work was noted as the first report of vapor pressure measurements for this compound. researchgate.net

Table 2: Vapor Pressure of this compound This interactive table displays the experimental vapor pressure of this compound at different temperatures.

The resulting Antoine equation is given as: log10(P / Pa) = A - B / (T / K + C)

Table 3: Antoine Equation Parameters for this compound This interactive table lists the fitted parameters for the Antoine equation based on experimental data.

These thermodynamic data are essential for controlling the precursor concentration in the gas phase during MOVPE processes. Furthermore, other computational work has highlighted the challenge of accurately predicting thermodynamic properties like the enthalpy of vaporization, noting that early force fields could result in significant deviations from experimental values. acs.org

Modeling of Steric Effects

The substantial steric hindrance imparted by the two tert-butyl groups attached to the silicon atom in this compound and its derivatives is a defining feature that governs their molecular structure and reactivity. Computational and theoretical investigations, primarily through molecular mechanics and quantum chemical calculations, have been instrumental in quantifying these steric effects and understanding their consequences.

Research Findings from Computational Modeling

Molecular mechanics has been effectively employed as a tool to model the geometries of sterically crowded organosilanes. Studies combining gas-phase electron diffraction with molecular mechanics calculations on di-tert-butyl-substituted silanes, such as di-tert-butyldichlorosilane (B93958) (SiBut2Cl2) and di-tert-butylchlorosilane (B1588140) (SiBut2ClH), reveal significant structural distortions attributable to steric strain. researchgate.net In these models, the bulky tert-butyl groups force the bond angles around the central silicon atom to deviate considerably from ideal tetrahedral geometry. For instance, the C-Si-C bond angle in both SiBut2Cl2 and SiBut2ClH is calculated to be significantly widened to approximately 125°. researchgate.net This distortion minimizes the repulsive van der Waals interactions between the hydrogen atoms of the opposing tert-butyl groups.

These findings are consistent with investigations into even more crowded systems like tri-tert-butylsilane, where a combination of electron diffraction and molecular mechanics also showed evidence of significant steric strain. umich.edu The structural parameters determined for these related molecules provide a quantitative measure of the steric pressure exerted by the di-tert-butylsilyl group.

| Parameter | SiBut2Cl2 | SiBut2ClH |

|---|---|---|

| r(Si-C) (pm) | 189.1(4) | 190.3(4) |

| r(Si-Cl) (pm) | 206.9(1) | 208.7(2) |

| ∠ C-Si-C (°) | 125.3(6) | 125.2(5) |

| ∠ Cl-Si-Cl (°) | 102.7(5) | N/A |

| ∠ Cl-Si-H (°) | N/A | 102.7(13) |

The modeling extends to understanding the conformational preferences and dynamic behavior of these molecules. In the case of 1,1,2,2-tetra-tert-butyldisilane, a closely related compound, gas-phase electron diffraction supported by ab initio calculations revealed an unusual anticlinal conformation. researchgate.net This structure is adopted to avoid contact between the tert-butyl groups, which is achieved by a significant deviation of the Si-Si-C angles from the standard 109.5°. researchgate.net This demonstrates the flexibility of the silicon center in accommodating severe steric demands. researchgate.net

| Compound | Parameter | Value (°) | Source |

|---|---|---|---|

| 1,1,2,2-tetra-tert-butyldisilane | Si-Si-C | 117.0(5) and 110.7(6) | researchgate.net |

| tri-tert-butylsilane | ∠ H-Si-C | 105.3(1.3) | umich.edu |

| tri-tert-butylsilane | (∠ Si-C-C)avg | 111.5(0.5) | umich.edu |

Nonequilibrium molecular dynamics simulations have also been used to investigate the influence of this compound's shape on its physical properties in solution. When comparing this compound with the more symmetric tetraethylsilane, which has the same molar mass, simulations predicted a stronger thermophoretic motion for this compound. aip.orgaip.org This difference in behavior is attributed directly to the less spherical shape and different moment of inertia of this compound, highlighting how its steric profile influences macroscopic properties. aip.orgaip.org

Furthermore, Density Functional Theory (DFT) calculations have been crucial in elucidating how the steric hindrance of the di-tert-butylsilyl group can control reaction outcomes. In certain cobalt-catalyzed reactions, the use of the highly hindered this compound was found to completely inhibit the reaction, in stark contrast to less hindered silanes like diethylsilane. chemrxiv.org DFT calculations have also been used to explain the high α(1,2-cis)-stereoselectivity observed in glycosylation reactions using a di-tert-butylsilylene (DTBS) protecting group, attributing the stereodirection to the conformational constraints imposed by the bulky cyclic silyl (B83357) group. researchgate.net

Applications in Advanced Organic Synthesis

Protective Group Chemistry

The bulky di-tert-butylsilyl group offers significant steric hindrance, a feature that chemists exploit to temporarily mask reactive functional groups, thereby enabling selective transformations elsewhere in a complex molecule. scbt.com Its derivatives are particularly noted for forming robust protecting groups that exhibit distinct reactivity and stability profiles. chemimpex.com

The di-tert-butylsilylene (DTBS) group is a prominent cyclic protecting group for diols, formed from reagents such as di-tert-butyldichlorosilane (B93958) or di-tert-butylsilyl bis(trifluoromethanesulfonate). researchgate.netresearchgate.net This protecting group is lauded for its stability, particularly its enhanced resistance to acidic conditions compared to more conventional cyclic acetals like the benzylidene group. academie-sciences.fruniversiteitleiden.nl

The DTBS group can effectively protect various diol arrangements, including 1,2- and 1,3-diols. researchgate.netrsc.org Its application extends to the protection of other bifunctional molecules such as γ-hydroxy acids, salicylic (B10762653) acids, and anthranilic acid. researchgate.netrsc.orgrsc.org A significant advantage of this methodology is its ability to protect even sterically hindered diols containing tertiary hydroxyl groups, a transformation achieved using the highly reactive reagent di-tert-butylsilyl ditriflate. researchgate.netrsc.orgrsc.org The stability of DTBS derivatives also makes them suitable for analysis by gas chromatography-mass spectrometry. researchgate.netrsc.orgrsc.org

Table 1: Formation of Cyclic DTBS Protecting Groups for Various Substrates

| Substrate Type | Silylating Reagent | Key Features | Citations |

|---|---|---|---|

| 1,2- and 1,3-Diols | Di-tert-butyldichlorosilane | Forms stable cyclic silylene ethers. | researchgate.netresearchgate.net |

| Diols with Tertiary Hydroxyls | Di-tert-butylsilyl ditriflate | Enables protection of highly hindered diols. | researchgate.netrsc.orgrsc.org |

| Substituted Salicylic Acids | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | Works well with electron-donating and some electron-withdrawing groups. | researchgate.net |

| Bifunctional Compounds (e.g., hydroxy acids) | Di-tert-butyldichlorosilane | Provides derivatives suitable for GC-MS analysis. | rsc.orgrsc.org |

Di-tert-butylsilane serves as a versatile reagent for the protection of alcohols and amines. chemimpex.com Its utility is demonstrated in the dehydrocoupling reactions with alcohols and amines to form stable silyl (B83357) ethers and silylamines, respectively. For example, it reacts with benzyl (B1604629) alcohol in the presence of a sodium hydroxide (B78521) catalyst to yield benzyloxy this compound. sigmaaldrich.com Similarly, it undergoes dehydrogenative coupling with aniline (B41778), catalyzed by a supported gold catalyst, to produce 1,1-di-tert-butyl-N-phenylsilanamine. sigmaaldrich.com The steric bulk imparted by the two tert-butyl groups on the silicon atom enhances the stability of these protected compounds, allowing for subsequent chemical manipulations on the molecule. chemimpex.com

The di-tert-butylsilylene (DTBS) group has a profound and unique influence on the stereochemical outcome of glycosylation reactions. jst.go.jp When used to create a cyclic bridge, typically between the 4- and 6-hydroxyl groups of a glycosyl donor, the DTBS group conformationally restricts the pyranose ring. beilstein-journals.orgresearchgate.net This conformational lock, combined with the significant steric hindrance of the bulky tert-butyl substituents, effectively shields one face of the molecule. acs.orgnih.gov

This steric directing effect is particularly powerful in galactosyl donors. acs.org The 4,6-O-DTBS group forces a high degree of α-stereoselectivity in glycosylations, even overriding the β-directing effect of participating groups at the C2 position, such as amides or esters. acs.orgnih.gov The origin of this high α(1,2-cis)-stereoselectivity is attributed to several factors, including the generation of an oxocarbenium ion, the formation of a six-membered cyclic protecting group, through-space electron donation from the ring oxygens to stabilize the intermediate, and steric blocking of the β-face from nucleophilic attack. acs.orgnih.gov The strong stereodirecting effect of the DTBS group has been shown to be unique among various cyclic protecting groups. acs.orgnih.gov This strategy has been successfully applied to the stereocontrolled synthesis of a diverse range of glycosidic linkages, including α-galactosides, β-arabinofuranosides, and α-sialosides. researchgate.net

Table 2: Influence of DTBS Protecting Group on Glycosylation Stereoselectivity

| Glycosyl Donor | DTBS Position | Typical Outcome | Key Finding | Citations |

|---|---|---|---|---|

| Galactosyl Donor | 4,6-O-DTBS | High α-selectivity | Overcomes C2-neighboring group participation, sterically directs attack. | acs.orgnih.gov |

| Galactosaminyl Donor | 4,6-O-DTBS | High α-selectivity | DTBS effect is superior to other cyclic protecting groups. | researchgate.netacs.orgnih.gov |

| L-Arabinosyl Donor | 3,5-DTBS | Exclusive β-selectivity | Demonstrates the versatility of DTBS in controlling stereochemistry based on the sugar. | beilstein-journals.org |

| Glucosyl Donor | 2,4-O-DTBS | High β-selectivity | The DTBS group locks the donor into a conformation that favors attack from the β-face. | beilstein-journals.org |

A key advantage of the di-tert-butylsilylene protecting group is the ability to perform regioselective mono-deprotection. acs.org This strategy involves the cleavage of only one of the two silicon-oxygen bonds of the cyclic silylene ether, yielding a stable, monofunctional di-tert-butylfluorosilyl ether. acs.orgnih.gov This is particularly useful in multistep syntheses where sequential access to different hydroxyl groups is required. acs.org

The selective ring-opening can be achieved with specific reagents under controlled conditions. Boron trifluoride dimethyl sulfide (B99878) complex (BF₃·SMe₂) has proven effective for the mono-deprotection of DTBS ethers derived from 1,3-diols. acs.orgnih.govacs.org The regiochemistry of this reaction is influenced by the substrate's stereochemistry, with the coordination of boron and subsequent fluoride (B91410) delivery typically occurring at the sterically more accessible oxygen atom. acs.orgnih.gov Another efficient method involves the use of ammonium (B1175870) fluoride, which can achieve high regioselectivity in the cleavage of DTBS acetals derived from 1,3-diols that consist of primary and secondary alcohols, yielding the primary alcohol. researchgate.net These resulting di-tert-butylfluorosilyl ethers are robust enough to withstand various reaction conditions, including silica (B1680970) gel chromatography, yet can be readily cleaved when desired using reagents like HF-pyridine. acs.orgnih.gov

Impact of DTBS Group on Stereoselectivity in Glycosylations

Precursor for Complex Organosilicon Compounds

Beyond its role in protection chemistry, this compound is a valuable starting material for synthesizing more intricate organosilicon structures, including siloxanes and highly reactive silanones. chemimpex.com

This compound is a precursor for di-tert-butylsilanediol (B3046972), which can be synthesized via catalytic oxidation. This diol is a key intermediate in the synthesis of siloxanes and other organosilicon compounds. While direct dehydrocoupling of the sterically hindered this compound with silanols to form siloxanes can be challenging rsc.org, the stepwise route through the corresponding diol provides an effective pathway. Di-tert-butylsilanediol itself can be oxidized to form silanones or undergo condensation to produce siloxanes.

Furthermore, derivatives of this compound can be used to generate transient, highly reactive species like silenes and silanones. For example, photolysis of certain organosilicon precursors can lead to silenes, which can then react with carbonyl compounds to form 1,2-oxasiletane intermediates. lkouniv.ac.inlookchem.com These intermediates can subsequently decompose to yield olefins and the corresponding silanones. lookchem.com

Formation of Si-O-As Cages in Supramolecular Chemistry

This compound serves as a crucial precursor for the synthesis of di-tert-butylsilanediol, a key component in the construction of complex supramolecular structures such as Si-O-As cages. The synthesis of these cage compounds relies on the controlled condensation of silanediols with arsenicals.

Specifically, this compound can be converted to di-tert-butylsilanediol, ((CH₃)₃C)₂Si(OH)₂. This diol is then reacted with organoarsenic compounds. For instance, the reaction with phenylarsonic acid (PhAsO(OH)₂) can lead to the formation of well-defined cage structures. The bulky tert-butyl groups on the silicon atom play a critical role in this process. They confer high solubility in nonpolar solvents and, more importantly, provide steric hindrance that prevents the uncontrolled self-condensation of the silanediol (B1258837) into polysiloxanes. This stability allows for the precise and high-yield assembly of molecules like (PhAsO)₂(But₂SiO)₂. The rigidity imparted by the di-tert-butylsilyl units helps to stabilize the asymmetric Si-O-As linkages, facilitating the formation of crystallizable products.

The general pathway involves the hydrolysis or catalytic oxidation of a this compound precursor to yield the diol, which then acts as a rigid building block for the targeted supramolecular cage.

Intermediate in the Synthesis of Silane-Based Materials

This compound is a valuable intermediate in the synthesis of a variety of silane-based materials, including functionalized silanes and silicon-containing polymers. Its unique structure, featuring bulky tert-butyl groups, provides enhanced stability and influences the properties of the resulting materials. chemimpex.com

It is used as a raw material to produce other important organosilicon compounds. For example, this compound can be converted into di-tert-butyldichlorosilane or di-tert-butyldimethoxysilane. google.com These functionalized silanes are, in turn, useful as raw materials for silicone polymers like silicone oils, rubbers, and varnishes. google.com

Furthermore, this compound serves as a direct precursor in the synthesis of certain silicon-based polymers. chemimpex.com These polymers are valued for their flexibility, durability, and thermal stability, finding applications in industries such as automotive and electronics. chemimpex.com While various methods exist for synthesizing polysilanes, such as the Wurtz coupling of dichlorosilanes, the use of specific dihydrosilanes like this compound offers a route to polymers with tailored properties. chemimpex.comresearchgate.net The polycondensation of this compound can lead to the formation of polysilanes where the bulky side groups influence the polymer's conformation and electronic properties.

Generation of Dialkylhydrosilyl Anions

This compound is instrumental in the generation of dialkylhydrosilyl anions, which are valuable silicon nucleophiles in organic synthesis. A notable example is the formation of the di-tert-butylhydrosilyl lithium species, (t-Bu)₂HSiLi.

A modern approach to generate this anion involves the iridium- or nickel-catalyzed monoborylation of this compound (1a) with bis(pinacolato)diboron (B136004) (B₂(pin)₂). This reaction selectively yields the hydrosilylboronate, (t-Bu)₂HSi–B(pin) (3a), a compound that is difficult to prepare by other methods. The reaction is efficient, and significantly, the corresponding di-borylated product is not observed.

The resulting hydrosilylboronate (3a) can then be treated with an organolithium reagent, such as methyllithium (B1224462) (MeLi), to generate the dialkylhydrosilyl anion in situ. The formation of (t-Bu)₂HSiLi (11) has been confirmed by 29Si{1H} NMR spectroscopy, which provides the first direct spectroscopic evidence for a dialkylhydrosilyl lithium species. This method provides a novel route to access these highly reactive silicon nucleophiles from readily available dihydrosilanes.